3-Phenylmethanesulfonyl-propionic acid

Beschreibung

BenchChem offers high-quality 3-Phenylmethanesulfonyl-propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Phenylmethanesulfonyl-propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.

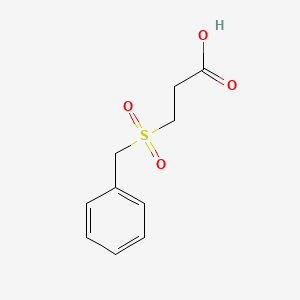

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-benzylsulfonylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c11-10(12)6-7-15(13,14)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXVJEQSCVWZYQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390387 | |

| Record name | 3-Phenylmethanesulfonyl-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90396-02-4 | |

| Record name | 3-Phenylmethanesulfonyl-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Phenylsulfonyl)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-(phenylsulfonyl)propionic acid, a valuable building block in organic synthesis. The document details experimental protocols, presents quantitative data for comparative analysis, and includes workflow diagrams to illustrate the synthetic processes.

Core Synthesis Pathways

3-(Phenylsulfonyl)propionic acid can be synthesized through several key routes, each with distinct advantages and considerations. The most prominent methods involve the reaction of acrylic acid with benzenesulfonyl hydrazide, the reaction of sodium benzenesulfinate with maleic anhydride, and the oxidation of 3-(phenylthio)propionic acid.

Pathway 1: From Acrylic Acid and Benzenesulfonyl Hydrazide

This one-pot synthesis offers a direct route to 3-(phenylsulfonyl)propionic acid. The reaction is typically carried out in water at an elevated temperature in a sealed vessel.

Experimental Protocol:

-

To a 38 mL thick-walled pressure tube, add benzenesulfonyl hydrazide (2 mmol, 355.2 mg).

-

Add a solution of acrylic acid (3 mmol, 0.2 mL) and 4 mL of water to the tube.

-

Insert a magnetic stir bar.

-

Seal the tube securely and heat the reaction mixture in an oil bath at 120°C for 24 hours with stirring.

-

After 24 hours, remove the tube from the oil bath and allow it to cool to room temperature.

-

Carefully open the sealed tube and adjust the pH of the solution to 6 using 1 M HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic phases and wash with saturated brine.

-

Dry the organic phase over anhydrous sodium sulfate for 30 minutes.

-

Remove the solvent by rotary evaporation to yield 3-(phenylsulfonyl)propionic acid as a white crystalline powder.[1]

Pathway 2: From Sodium Benzenesulfinate and Maleic Anhydride

This two-step pathway involves an initial addition reaction between sodium benzenesulfinate and maleic anhydride to form an intermediate, 2-benzenesulfonyl succinic acid, followed by a decarboxylation step to yield the final product.[2]

Experimental Protocol:

Step 1: Synthesis of 2-Benzenesulfonyl Succinic Acid

-

In a 500 mL reaction flask, dissolve maleic anhydride (10.9 g) in 200 mL of water.

-

With stirring, add sodium benzenesulfinate (21 g).

-

Adjust the pH of the solution to ~7.5 with a 20% potassium hydroxide solution.

-

Heat the mixture to 45°C and continue stirring until all solids have dissolved.

Step 2: Decarboxylation to 3-(Phenylsulfonyl)propionic Acid

-

To the solution from Step 1, add toluene (50 mL) and extract once. Discard the organic phase.

-

Adjust the pH of the aqueous solution to ~4 with 20% sulfuric acid.

-

Heat the mixture to 100°C and maintain the reaction for 10 hours.

-

Cool the reaction mixture to 0°C.

-

Adjust the pH to ~1 with 20% sulfuric acid to induce crystallization.

-

Filter the precipitate and recrystallize the solid from 95% ethanol.

-

Dry the crystals to obtain 3-(phenylsulfonyl)propionic acid.

Pathway 3: Oxidation of 3-(Phenylthio)propionic Acid

This pathway involves the oxidation of the thioether group in 3-(phenylthio)propionic acid to a sulfone. This is a common transformation in organic synthesis, and various oxidizing agents can be employed. A general protocol using hydrogen peroxide is provided below.

Experimental Protocol:

-

Dissolve 3-(phenylthio)propanoic acid in a suitable solvent such as acetic acid in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add an excess of 30% hydrogen peroxide to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Pour the reaction mixture into cold water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., water or ethanol/water) to obtain pure 3-(phenylsulfonyl)propionic acid.

Quantitative Data Summary

The following table summarizes the key quantitative data for the described synthesis pathways, allowing for easy comparison.

| Pathway | Starting Materials | Reagents/Solvents | Reaction Time | Temperature | Yield | Purity |

| 1. From Acrylic Acid and Benzenesulfonyl Hydrazide | Acrylic acid, Benzenesulfonyl hydrazide | Water, HCl, Ethyl acetate, Sodium sulfate | 24 hours | 120°C | 83% | High |

| 2. From Sodium Benzenesulfinate and Maleic Anhydride | Sodium benzenesulfinate, Maleic anhydride | Water, KOH, Toluene, H₂SO₄, Ethanol | ~12-15 hours | 45°C & 100°C | 65-92% | >99% |

| 3. Oxidation of 3-(Phenylthio)propionic Acid | 3-(Phenylthio)propionic acid | Acetic acid, Hydrogen peroxide | Several hours | 0°C to RT | N/A | N/A |

Note: Yield and purity for Pathway 3 are not explicitly provided in the search results and will depend on the specific reaction conditions and purification methods employed.

Synthesis Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the core synthesis pathways.

Caption: Synthesis of 3-(Phenylsulfonyl)propionic acid from Acrylic Acid and Benzenesulfonyl Hydrazide.

Caption: Two-step synthesis from Sodium Benzenesulfinate and Maleic Anhydride.

Caption: Synthesis via oxidation of 3-(Phenylthio)propionic Acid.

General Experimental Workflow

The following diagram illustrates a general experimental workflow applicable to the synthesis and purification of 3-(phenylsulfonyl)propionic acid.

Caption: General workflow for synthesis, workup, and purification.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-(Phenylsulfonyl)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Phenylsulfonyl)propionic acid is a sulfone-containing carboxylic acid that serves as a valuable intermediate in organic synthesis. Its structural features, including the phenylsulfonyl group and the carboxylic acid moiety, make it a versatile building block for the preparation of a variety of more complex molecules. This technical guide provides a comprehensive overview of the known physicochemical properties of 3-(Phenylsulfonyl)propionic acid, detailed experimental protocols for its synthesis, and a discussion of its potential, though currently unconfirmed, role in influencing biological signaling pathways based on the activities of related compounds.

Physicochemical Properties

The key physicochemical properties of 3-(Phenylsulfonyl)propionic acid are summarized in the tables below. These parameters are crucial for understanding the compound's behavior in various chemical and biological systems, informing its handling, storage, and application in synthetic chemistry.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₄S | [1][2][3] |

| Molecular Weight | 214.24 g/mol | [1][2][3][4] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 128-130 °C | [2][3] |

| Boiling Point | 458.9 °C (predicted) | [2] |

| Density | 1.348 g/cm³ (predicted) | [2] |

Table 2: Solubility and Partitioning Characteristics

| Property | Value | Source |

| Solubility in Methanol | 25 mg/mL (clear, colorless solution) | [2] |

| pKa | 3.85 ± 0.10 (predicted) | [2] |

| LogP (calculated) | 0.935 | [4] |

Experimental Protocols

Synthesis of 3-(Phenylsulfonyl)propionic Acid

A common method for the synthesis of 3-(Phenylsulfonyl)propionic acid involves the reaction of benzenesulfonyl hydrazide with acrylic acid in water.[5]

Materials:

-

Benzenesulfonyl hydrazide

-

Acrylic acid

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

38 mL thick-walled pressure tube with a sealing plug and magnet

Procedure:

-

To the 38 mL pressure tube, add benzenesulfonyl hydrazide (2 mmol, 355.2 mg).

-

Add a solution of acrylic acid (3 mmol, 0.2 mL) to the tube.

-

Add 4 mL of water and a magnetic stirrer.

-

Ensure the rubber gasket of the sealing plug is intact and securely tighten the screws of the sealed tube.

-

Heat the reaction mixture in an oil bath at 120 °C for 24 hours.

-

After the reaction is complete, allow the tube to cool to room temperature naturally.

-

Slowly and carefully unscrew the plug to release any pressure.

-

Adjust the pH of the solution to 6 using 1 M HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic phases and wash with saturated brine solution.

-

Dry the organic phase over anhydrous sodium sulfate for 30 minutes.

-

Remove the solvent by rotary evaporation to yield 3-(Phenylsulfonyl)propionic acid as a white crystalline powder.[5]

Expected Yield: Approximately 361.3 mg (83%).[5]

Determination of Physicochemical Properties (General Methodologies)

The following are general, established protocols for determining the key physicochemical properties of organic acids like 3-(Phenylsulfonyl)propionic acid.

Melting Point Determination: The melting point can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.

pKa Determination: The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the acid of known concentration is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is measured after each addition of the base, and the pKa is determined from the half-equivalence point of the titration curve.

LogP Determination (Shake-Flask Method): The partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is a standard technique for its experimental determination.

-

Prepare a biphasic system of n-octanol and water (or a suitable buffer).

-

Dissolve a known amount of the compound in one of the phases.

-

The two phases are then mixed vigorously for a set period to allow for partitioning of the compound.

-

After separation of the two phases, the concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.

Biological Relevance and Signaling Pathways

While there is no direct evidence in the reviewed literature of the specific biological activities of 3-(Phenylsulfonyl)propionic acid itself, its role as a synthetic intermediate for bioactive molecules is well-established.[6] It is commonly employed in the synthesis of compounds with potential anti-inflammatory and enzyme-inhibiting properties.[6] The sulfone moiety is a key pharmacophore in a variety of biologically active compounds.

Given its use in the synthesis of anti-inflammatory agents, it is plausible that derivatives of 3-(Phenylsulfonyl)propionic acid may interact with key inflammatory signaling pathways. Two of the most critical pathways in inflammation are the p38 Mitogen-Activated Protein Kinase (MAPK) pathway and the Nuclear Factor-kappa B (NF-κB) pathway.

Potential for Interaction with Inflammatory Signaling Pathways

The following diagrams illustrate the general mechanisms of the p38 MAPK and NF-κB signaling pathways, which are common targets for anti-inflammatory drug development.

Caption: The p38 MAPK signaling cascade.

Caption: The canonical NF-κB signaling pathway.

Conclusion

3-(Phenylsulfonyl)propionic acid is a well-characterized compound with defined physicochemical properties that make it a useful building block in synthetic organic chemistry. While its direct biological activity has not been extensively studied, its application in the synthesis of anti-inflammatory agents and enzyme inhibitors suggests that its structural motifs are relevant for interaction with biological targets. Further research is warranted to explore the direct pharmacological effects of 3-(Phenylsulfonyl)propionic acid and its derivatives, which may lead to the development of novel therapeutic agents. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this versatile compound.

References

- 1. scbt.com [scbt.com]

- 2. Cas 10154-71-9,3-(PHENYLSULFONYL)PROPIONIC ACID | lookchem [lookchem.com]

- 3. 3-(PHENYLSULFONYL)PROPIONIC ACID | 10154-71-9 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. 3-(PHENYLSULFONYL)PROPIONIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. 3-(PHENYLSULFONYL)PROPIONIC ACID [myskinrecipes.com]

An In-depth Technical Guide to 3-(Phenylsulfonyl)propionic acid: Synthesis, Properties, and Applications in Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of 3-(Phenylsulfonyl)propionic acid, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, outlines established synthesis protocols, and explores its primary application as a versatile building block in the creation of novel bioactive molecules.

Core Compound Identification and Properties

CAS Number: 10154-71-9[1][2][3][4]

Molecular Structure:

-

SMILES: O=C(O)CCS(=O)(c1ccccc1)=O[2]

-

Synonyms: 3-(Phenylsulfonyl)propanoic acid, 3-Benzenesulfonyl-propionic acid[1][2]

The structure of 3-(Phenylsulfonyl)propionic acid features a phenylsulfonyl group attached to a propionic acid moiety. This combination of a flexible carboxylic acid chain and a rigid aromatic sulfone group makes it a valuable scaffold in medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(Phenylsulfonyl)propionic acid is presented in Table 1. This data is essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| Physical Form | White to off-white solid | [3] |

| Melting Point | 128-130 °C | [1][3][5] |

| Boiling Point (Predicted) | 458.9 ± 37.0 °C at 760 mmHg | [1][3] |

| Density (Predicted) | 1.348 ± 0.06 g/cm³ | [1][3] |

| Solubility | Soluble in methanol (25 mg/mL) | [1] |

| pKa (Predicted) | 3.85 ± 0.10 | [1][3] |

| Storage | Sealed in a dry environment at room temperature. | [1][3][5] |

Synthesis of 3-(Phenylsulfonyl)propionic acid

Several synthetic routes to 3-(Phenylsulfonyl)propionic acid have been reported. The selection of a particular method may depend on the availability of starting materials, desired yield, and scalability.

Experimental Protocol: Synthesis from Benzenesulfonylhydrazide and Acrylic Acid

This protocol details a one-pot synthesis of 3-(Phenylsulfonyl)propionic acid.[4]

Materials:

-

Benzenesulfonylhydrazide

-

Acrylic acid

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

38 mL thick-walled pressure tube

-

Magnetic stirrer

-

Oil bath

Procedure:

-

To a 38 mL thick-walled pressure tube, add benzenesulfonylhydrazide (2 mmol, 355.2 mg) and a magnetic stirrer.

-

Add a solution of acrylic acid (3 mmol, 0.2 mL) to the tube, followed by 4 mL of water.

-

Ensure the rubber gasket of the sealing plug is intact and securely tighten the screw cap of the sealed tube.

-

Heat the reaction mixture in an oil bath at 120 °C for 24 hours with stirring.

-

After 24 hours, remove the tube from the oil bath and allow it to cool to room temperature naturally.

-

Slowly and carefully unscrew the plug to release any internal pressure.

-

Adjust the pH of the solution to 6 using 1 M HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated brine.

-

Dry the organic phase over anhydrous sodium sulfate for 30 minutes.

-

Remove the solvent by rotary evaporation to yield 3-(Phenylsulfonyl)propionic acid as a white crystalline powder. (Expected yield: ~83%).

Alternative Synthetic Routes

Other reported methods for the synthesis of 3-(Phenylsulfonyl)propionic acid include the reaction of benzenesulfinic acid sodium salt with maleic anhydride in an aqueous phase, followed by decarboxylation.[6] This two-step, one-pot method provides an alternative pathway to the target compound.

Applications in the Synthesis of Bioactive Molecules

While 3-(Phenylsulfonyl)propionic acid itself has not been reported to possess significant direct biological activity, it serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.[5] Its carboxylic acid functional group allows for straightforward derivatization into esters, amides, and other functionalities, while the phenylsulfonyl moiety can be important for molecular recognition by biological targets.[5]

Role in the Development of Anti-Inflammatory Agents and Enzyme Inhibitors

The class of arylpropionic acids is well-known for its anti-inflammatory properties, with prominent examples including ibuprofen and naproxen.[7][8][9][10] 3-(Phenylsulfonyl)propionic acid is utilized as a starting material for the synthesis of novel derivatives with potential as anti-inflammatory agents and enzyme inhibitors.[5] The sulfone group is a key pharmacophore in a number of enzyme inhibitors.

The general workflow for the utilization of 3-(Phenylsulfonyl)propionic acid in the synthesis of bioactive derivatives is depicted below.

Conclusion

3-(Phenylsulfonyl)propionic acid is a valuable and versatile chemical intermediate with significant applications in organic synthesis and drug discovery. Its straightforward synthesis and the reactivity of its functional groups make it an attractive starting material for the development of novel therapeutic agents. Further research into the synthesis and biological evaluation of its derivatives holds promise for the discovery of new and effective treatments for a range of diseases.

References

- 1. lookchem.com [lookchem.com]

- 2. chemscene.com [chemscene.com]

- 3. 3-(PHENYLSULFONYL)PROPIONIC ACID | 10154-71-9 [chemicalbook.com]

- 4. 3-(PHENYLSULFONYL)PROPIONIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. 3-(PHENYLSULFONYL)PROPIONIC ACID [myskinrecipes.com]

- 6. CN109912470A - A kind of synthetic method of 3- (benzene sulfonyl) propionic acid - Google Patents [patents.google.com]

- 7. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]

Spectroscopic Profile of 3-(Phenylsulfonyl)propionic Acid: A Technical Guide

For researchers, scientists, and professionals in drug development, this technical guide provides an in-depth overview of the spectroscopic data for 3-(Phenylsulfonyl)propionic acid. This document presents a comprehensive summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The empirical formula for 3-(Phenylsulfonyl)propionic acid is C₉H₁₀O₄S, with a molecular weight of 214.24 g/mol . Spectroscopic analysis confirms the structure of this compound, and the key data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule. The ¹H and ¹³C NMR data for 3-(Phenylsulfonyl)propionic acid are presented below.

Table 1: ¹H NMR Spectroscopic Data for 3-(Phenylsulfonyl)propionic acid

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 12.2 (broad s) | Singlet | 1H | -COOH |

| 7.90 (d, J=7.6 Hz) | Doublet | 2H | ortho-Ar-H |

| 7.65 (t, J=7.4 Hz) | Triplet | 1H | para-Ar-H |

| 7.55 (t, J=7.6 Hz) | Triplet | 2H | meta-Ar-H |

| 3.40 (t, J=7.2 Hz) | Triplet | 2H | -SO₂-CH₂- |

| 2.80 (t, J=7.2 Hz) | Triplet | 2H | -CH₂-COOH |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for 3-(Phenylsulfonyl)propionic acid

| Chemical Shift (δ) ppm | Assignment |

| 172.5 | -COOH |

| 139.2 | ipso-Ar-C |

| 133.5 | para-Ar-C |

| 129.4 | meta-Ar-C |

| 127.8 | ortho-Ar-C |

| 53.0 | -SO₂-CH₂- |

| 30.1 | -CH₂-COOH |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for 3-(Phenylsulfonyl)propionic acid are detailed below.

Table 3: IR Spectroscopic Data for 3-(Phenylsulfonyl)propionic acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-2500 | Broad | O-H stretch (Carboxylic acid) |

| 1710 | Strong | C=O stretch (Carboxylic acid) |

| 1310, 1150 | Strong | S=O stretch (Sulfone) |

| 1445 | Medium | C=C stretch (Aromatic) |

| 750, 690 | Strong | C-H bend (Aromatic) |

Technique: KBr disc or nujol mull

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for 3-(Phenylsulfonyl)propionic acid

| m/z | Relative Intensity (%) | Assignment |

| 214 | 10 | [M]⁺ |

| 141 | 100 | [M - C₂H₃O₂]⁺ (Loss of carboxymethyl radical) |

| 77 | 80 | [C₆H₅]⁺ (Phenyl cation) |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections detail the methodologies used to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 3-(Phenylsulfonyl)propionic acid (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) was dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was transferred to a 5 mm NMR tube. The spectra were recorded on a 400 MHz NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid 3-(Phenylsulfonyl)propionic acid was finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a Nujol mull of the sample was prepared and placed between two KBr plates. The spectrum was recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum was acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample was introduced into the instrument, typically via a direct insertion probe or after separation by gas chromatography. The sample was ionized by a beam of electrons with an energy of 70 eV. The resulting fragments were separated by a mass analyzer and detected.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 3-(Phenylsulfonyl)propionic acid.

Caption: Workflow for Spectroscopic Analysis.

Solubility of 3-(Phenylsulfonyl)propionic acid in organic solvents

An In-depth Technical Guide to the Solubility of 3-(Phenylsulfonyl)propionic Acid in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3-(Phenylsulfonyl)propionic acid, a compound of interest in chemical synthesis and pharmaceutical development. Due to the limited availability of public data on its solubility in a wide range of organic solvents, this document provides the known quantitative data, a qualitative assessment of its expected solubility based on its molecular structure, and detailed, generalized experimental protocols for determining solubility. This guide is intended to be a valuable resource for laboratory researchers and professionals in the field of drug development.

Introduction

3-(Phenylsulfonyl)propionic acid is a carboxylic acid containing a phenylsulfonyl group. Its molecular structure suggests a degree of polarity that influences its solubility in various organic solvents. Understanding the solubility of this compound is crucial for its application in organic synthesis, purification, formulation, and as an intermediate in the manufacturing of pharmaceuticals and other specialty chemicals. The interplay between the polar carboxylic acid and sulfonyl groups and the nonpolar phenyl and alkyl components dictates its solubility profile.

Quantitative Solubility Data

Publicly available quantitative solubility data for 3-(Phenylsulfonyl)propionic acid in organic solvents is currently limited. The following table summarizes the known data point.

| Solvent | Temperature | Solubility |

| Methanol | Not Specified | 25 mg/mL[1][2] |

Note: The temperature for the methanol solubility data was not specified in the source materials.

Qualitative Solubility Assessment

Based on the chemical structure of 3-(Phenylsulfonyl)propionic acid, a qualitative prediction of its solubility in various classes of organic solvents can be made. The molecule possesses both polar functional groups (carboxylic acid and sulfonyl) capable of hydrogen bonding and a non-polar aromatic ring and ethyl chain.

-

Polar Protic Solvents (e.g., Ethanol, Isopropanol): Similar to its known solubility in methanol, 3-(Phenylsulfonyl)propionic acid is expected to exhibit good solubility in other polar protic solvents. The carboxylic acid group can act as both a hydrogen bond donor and acceptor, and the sulfonyl group can act as a hydrogen bond acceptor, facilitating strong interactions with these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): Good solubility is also anticipated in polar aprotic solvents. These solvents can accept hydrogen bonds from the carboxylic acid group and engage in dipole-dipole interactions with the polar sulfonyl and carboxyl moieties.

-

Moderately Polar Solvents (e.g., Ethyl Acetate, Dichloromethane): Moderate solubility is expected in these solvents. While they are less polar than the aforementioned solvents, they can still engage in some dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted in nonpolar solvents. The nonpolar phenyl group and alkyl chain will have some affinity for these solvents, but the highly polar carboxylic acid and sulfonyl groups will significantly limit solubility due to the energetic favorability of the solute-solute interactions over solute-solvent interactions.

Experimental Protocols for Solubility Determination

The following are detailed, generalized methodologies for determining the solubility of a solid compound like 3-(Phenylsulfonyl)propionic acid in organic solvents. These protocols are based on established laboratory practices.

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.

Materials and Equipment:

-

3-(Phenylsulfonyl)propionic acid (solid)

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid 3-(Phenylsulfonyl)propionic acid to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Accurately add a known volume of the selected organic solvent to the vial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker or incubator. Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[3] Preliminary studies may be needed to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.[3]

-

Sample Collection: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter that is compatible with the organic solvent to remove any remaining microscopic solid particles. This step is critical to avoid artificially high solubility readings.

-

Dilution: Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of 3-(Phenylsulfonyl)propionic acid.

-

Calculation: Calculate the solubility in mg/mL or other desired units based on the measured concentration and the dilution factor.

Kinetic Solubility Determination

This high-throughput method is often used in early drug discovery to assess the solubility of a compound from a concentrated stock solution.

Materials and Equipment:

-

3-(Phenylsulfonyl)propionic acid (solid)

-

Dimethyl Sulfoxide (DMSO)

-

Selected organic solvent(s)

-

Microtiter plates (96-well or 384-well)

-

Automated liquid handler (optional)

-

Plate reader (e.g., nephelometer or UV-Vis spectrophotometer)

-

Incubator

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of 3-(Phenylsulfonyl)propionic acid in DMSO (e.g., 10-20 mM).

-

Plate Preparation: Dispense the selected organic solvent into the wells of a microtiter plate.

-

Compound Addition: Add a small volume of the DMSO stock solution to the solvent in the wells to achieve a range of final concentrations.

-

Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at a constant temperature.[4]

-

Detection:

-

Nephelometry: Measure the light scattering in each well. An increase in light scattering indicates the formation of a precipitate, and the solubility is determined as the highest concentration at which no precipitate is observed.[4][5]

-

UV-Vis Spectroscopy: After incubation, the plates can be centrifuged to pellet any precipitate. The concentration of the compound in the supernatant is then determined by measuring the UV absorbance and comparing it to a calibration curve.

-

Visualization of Solubility Assessment Workflow

The following diagram illustrates a logical workflow for assessing the solubility of a compound like 3-(Phenylsulfonyl)propionic acid.

Caption: Logical workflow for solubility assessment.

Conclusion

While quantitative solubility data for 3-(Phenylsulfonyl)propionic acid in a variety of organic solvents is not extensively documented in publicly accessible literature, its molecular structure provides a basis for qualitative predictions. For precise and reliable data, experimental determination is necessary. The protocols outlined in this guide for equilibrium and kinetic solubility measurements offer robust frameworks for researchers to generate the specific data required for their applications. This systematic approach to solubility assessment is fundamental for advancing research and development involving this and other similar chemical entities.

References

Unraveling the History of a Versatile Building Block: The Discovery and Synthesis of 3-(Phenylsulfonyl)propionic Acid

A Technical Guide for Researchers and Drug Development Professionals

Introduction

3-(Phenylsulfonyl)propionic acid, a bifunctional molecule featuring both a carboxylic acid and a sulfonyl group, has emerged as a valuable intermediate in organic synthesis, particularly in the realms of pharmaceuticals and materials science. Its unique structural characteristics allow for a diverse range of chemical transformations, making it a versatile building block for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the discovery and history of 3-(Phenylsulfonyl)propionic acid, detailing its initial synthesis and subsequent development of preparatory methods. The content herein is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of the key experimental protocols and quantitative data associated with this important compound.

Historical Context and Initial Discovery

The precise moment of the first synthesis of 3-(phenylsulfonyl)propionic acid is not definitively documented in a singular, seminal publication. Its emergence is intrinsically linked to the broader development of sulfone chemistry, with the foundational reactions for creating the sulfonyl group being established in the late 19th and early 20th centuries.[1] Early investigations into the reactivity of sulfinic acids and their salts with α,β-unsaturated systems likely paved the way for the eventual synthesis of this compound.

Key early work that provides insight into the formation of the core structure of 3-(phenylsulfonyl)propionic acid can be traced to the mid-20th century. While a specific publication detailing its initial discovery remains elusive, two notable early reports in the chemical literature describe the synthesis of this compound or its immediate precursors.

A 1942 publication in Arkiv foer Kemi, Mineralogi och Geologi by L. Ramberg and B. Bäcklund, and a 1952 paper in the Journal of the American Chemical Society by C. E. L. Hotchkiss and C. S. Marvel, are among the earliest documented syntheses. These early methods laid the groundwork for future refinements and applications of this versatile reagent.

Foundational Synthetic Approaches

The initial syntheses of 3-(phenylsulfonyl)propionic acid established two primary routes that have been refined over the decades. These methods involve either the addition of a sulfur nucleophile to an acrylic acid derivative followed by oxidation, or the direct addition of a sulfinate to a suitable three-carbon electrophile.

Synthesis via Thioether Intermediate and Subsequent Oxidation

One of the foundational methods for preparing 3-(phenylsulfonyl)propionic acid involves a two-step process: the nucleophilic addition of thiophenol to an acrylic acid derivative, followed by the oxidation of the resulting thioether.

Experimental Protocol: Synthesis of 3-(Phenylthio)propanoic Acid (Precursor)

This procedure is based on the general principles of Michael addition of thiols to α,β-unsaturated carbonyl compounds.

-

Reactants: Thiophenol, Acrylic Acid, and a basic catalyst (e.g., sodium hydroxide or triethylamine).

-

Procedure:

-

Acrylic acid is dissolved in a suitable solvent, such as ethanol or water.

-

A catalytic amount of a base is added to the solution.

-

Thiophenol is added dropwise to the stirred solution at room temperature.

-

The reaction mixture is stirred for several hours until the reaction is complete (monitored by TLC).

-

The solvent is removed under reduced pressure.

-

The residue is acidified with a mineral acid (e.g., HCl) to precipitate the product.

-

The crude 3-(phenylthio)propanoic acid is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent (e.g., water or a water/ethanol mixture) can be performed for further purification.

-

Experimental Protocol: Oxidation of 3-(Phenylthio)propanoic Acid

The oxidation of the thioether to the corresponding sulfone is a critical step and can be achieved using various oxidizing agents.

-

Reactants: 3-(Phenylthio)propanoic Acid and an oxidizing agent (e.g., hydrogen peroxide in acetic acid, potassium permanganate, or meta-chloroperoxybenzoic acid (m-CPBA)).

-

Procedure (using Hydrogen Peroxide in Acetic Acid):

-

3-(Phenylthio)propanoic acid is dissolved in glacial acetic acid.

-

A stoichiometric excess of 30% hydrogen peroxide is added portion-wise to the solution, while maintaining the temperature below 30-40 °C with external cooling.

-

After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to ensure complete oxidation.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is poured into cold water to precipitate the product.

-

The solid 3-(phenylsulfonyl)propionic acid is collected by filtration, washed thoroughly with water to remove acetic acid and any remaining peroxide, and dried. The product can be further purified by recrystallization.

-

Synthesis Workflow: Thioether Intermediate Route

Caption: Synthesis of 3-(Phenylsulfonyl)propionic acid via a thioether intermediate followed by oxidation.

Direct Synthesis from Benzenesulfinic Acid

A more direct and often higher-yielding approach involves the reaction of a benzenesulfinate salt with a suitable three-carbon synthon. A common and effective method utilizes maleic anhydride as the starting material.

Experimental Protocol: Synthesis from Sodium Benzenesulfinate and Maleic Anhydride

This method proceeds through an initial Michael addition followed by a decarboxylation step.

-

Reactants: Sodium benzenesulfinate, Maleic anhydride.

-

Procedure:

-

Sodium benzenesulfinate and maleic anhydride are dissolved in an aqueous solution, often with the addition of a base to facilitate the reaction.

-

The mixture is heated, typically at reflux, for several hours. This promotes the initial addition reaction to form an intermediate, 2-(phenylsulfonyl)succinic acid.

-

The reaction mixture is then acidified and heated further to induce decarboxylation of the succinic acid derivative.

-

Upon cooling, the 3-(phenylsulfonyl)propionic acid crystallizes from the solution.

-

The product is collected by filtration, washed with cold water, and dried. Recrystallization can be performed for purification.

-

Synthesis Workflow: Benzenesulfinic Acid Route

Caption: Direct synthesis of 3-(Phenylsulfonyl)propionic acid from sodium benzenesulfinate and maleic anhydride.

Physicochemical and Quantitative Data

The following tables summarize the key physicochemical properties and reported yields for the synthesis of 3-(phenylsulfonyl)propionic acid.

Table 1: Physicochemical Properties of 3-(Phenylsulfonyl)propionic Acid

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₄S | [2] |

| Molecular Weight | 214.24 g/mol | [2] |

| Melting Point | 128-130 °C | [2] |

| Boiling Point | 458.9 °C at 760 mmHg | |

| Density | 1.348 g/cm³ | |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in methanol | [2] |

Table 2: Summary of Synthetic Yields

| Synthetic Method | Starting Materials | Reported Yield | Reference |

| Oxidation of 3-(phenylthio)propanoic acid | 3-(phenylthio)propanoic acid, H₂O₂ | Yields vary depending on oxidant and conditions | General Method |

| From Sodium Benzenesulfinate and Maleic Anhydride | Sodium benzenesulfinate, Maleic anhydride | High | General Method |

| From Benzenesulfonylhydrazide and Acrylic Acid | Benzenesulfonylhydrazide, Acrylic acid | 83% | Modern Method |

Modern Synthetic Developments

While the foundational methods remain relevant, contemporary organic synthesis has introduced more refined and efficient protocols for the preparation of 3-(phenylsulfonyl)propionic acid. One notable modern method involves the reaction of benzenesulfonylhydrazide with acrylic acid in water at elevated temperatures. This approach offers good yields and utilizes readily available starting materials.

Applications and Significance

The importance of 3-(phenylsulfonyl)propionic acid in modern chemical research stems from its utility as a versatile building block. The presence of both a carboxylic acid and a sulfonyl group allows for a wide array of subsequent chemical modifications. The carboxylic acid moiety can be readily converted into esters, amides, and other derivatives, while the sulfonyl group can influence the reactivity of adjacent carbon atoms and serve as a handle for further functionalization. This has led to its use in the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry.

Conclusion

The discovery and development of synthetic routes to 3-(phenylsulfonyl)propionic acid are a testament to the progress of organic sulfur chemistry. From its early, somewhat obscure origins to the well-documented and efficient synthetic protocols of today, this compound has proven to be a valuable tool for synthetic chemists. Its bifunctional nature continues to be exploited in the creation of novel molecules with potential applications in drug discovery and materials science, ensuring its continued relevance in the field. This guide has provided a historical and technical overview, equipping researchers with the foundational knowledge to effectively utilize this versatile building block in their own synthetic endeavors.

References

An In-depth Technical Guide to the Chemical Reactivity of the Sulfonyl Group in 3-(Phenylsulfonyl)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Phenylsulfonyl)propionic acid is a versatile bifunctional molecule that has garnered significant interest in organic synthesis and medicinal chemistry. The presence of both a carboxylic acid and a phenylsulfonyl group imparts a unique chemical reactivity profile, making it a valuable building block for the synthesis of a wide range of compounds, including bioactive molecules and pharmaceutical intermediates. This technical guide provides a comprehensive overview of the chemical reactivity centered on the sulfonyl group in 3-(phenylsulfonyl)propionic acid. It details key reactions such as the activation of α-protons for carbon-carbon bond formation, reductive desulfonylation to remove the sulfonyl moiety, and its role as a potential precursor in the synthesis of pharmacologically active agents. This document includes detailed experimental protocols, quantitative data summarized in tabular format, and visual diagrams of reaction pathways to facilitate a deeper understanding and practical application of its chemistry.

Introduction

3-(Phenylsulfonyl)propionic acid, with the chemical formula C₉H₁₀O₄S and a molecular weight of 214.24 g/mol , is a white crystalline solid with a melting point of 128-130 °C.[1][2] Its structure features a propionic acid chain substituted with a phenylsulfonyl group at the β-position. This arrangement is key to its reactivity. The powerful electron-withdrawing nature of the sulfonyl group significantly influences the acidity of the adjacent methylene protons (α-protons), making them susceptible to deprotonation and subsequent reactions. This property allows 3-(phenylsulfonyl)propionic acid and its derivatives to serve as important intermediates in organic synthesis, particularly in the formation of carbon-carbon bonds.[3] Furthermore, the sulfonyl group can be removed under reductive conditions, offering a strategic advantage in multi-step synthetic sequences. Its utility is particularly noted in the synthesis of complex molecules, including enzyme inhibitors and anti-inflammatory agents.[3] This guide will explore the core aspects of the chemical reactivity of the sulfonyl group in this molecule, providing practical insights for its application in research and development.

Synthesis of 3-(Phenylsulfonyl)propionic Acid

There are two primary and well-documented methods for the synthesis of 3-(phenylsulfonyl)propionic acid.

Method 1: From Benzenesulfonyl Hydrazide and Acrylic Acid

This method involves the reaction of benzenesulfonyl hydrazide with acrylic acid in water at elevated temperatures.

digraph "Synthesis_Method_1" {

graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5];

node [shape=plaintext, fontsize=12, fontname="Arial"];

edge [arrowhead=vee, color="#4285F4"];

}

Caption: Two-step synthesis of 3-(Phenylsulfonyl)propionic acid.

Experimental Protocol: Synthesis from Benzenesulfinic Acid Sodium Salt and Maleic Anhydride [3]

-

Materials:

-

Benzenesulfinic acid sodium salt

-

Maleic anhydride

-

Sodium hydroxide solution (e.g., 32%)

-

Hydrochloric acid (e.g., 20% or concentrated)

-

Toluene

-

95% Ethanol

-

Procedure:

-

Addition Reaction: In a reaction vessel, dissolve benzenesulfinic acid sodium salt (e.g., 24 kg) in water (e.g., 100 kg). Adjust the pH to ~8.5 with a sodium hydroxide solution. At a controlled temperature of 25 °C, add maleic anhydride (e.g., 10 kg) portion-wise over 5 hours. Then, maintain the reaction at 35 °C until the system becomes clear.

-

Decarboxylation: Extract the reaction mixture once with toluene (e.g., 10 L). Adjust the aqueous phase to pH ~1 with concentrated hydrochloric acid. Cool the mixture to 0 °C and stir for 1 hour to allow for crystallization.

-

Purification: Collect the solid by centrifugation and recrystallize from 95% ethanol. Dry the product to obtain 3-(phenylsulfonyl)propionic acid.

-

Yield: 20 kg (92%), Purity: 99.8%

Chemical Reactivity of the Sulfonyl Group

The phenylsulfonyl group is the central determinant of the reactivity of 3-(phenylsulfonyl)propionic acid, primarily through its strong electron-withdrawing inductive effect.

Acidity and Reactions of the α-Protons

The most significant consequence of the sulfonyl group is the increased acidity of the protons on the carbon atom alpha to it (C2). This allows for the facile generation of a carbanion at this position, which can then be used in a variety of carbon-carbon bond-forming reactions.

For reactions involving the α-protons, it is common to first convert the carboxylic acid to an ester (e.g., the ethyl ester) to avoid interference from the acidic carboxylic proton.

```dot

digraph "Alpha_Proton_Activation" {

graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5];

node [shape=box, style=rounded, fontsize=12, fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"];

edge [arrowhead=vee, color="#4285F4"];

}

Caption: Reductive desulfonylation of a 3-(phenylsulfonyl)propionic acid derivative.

General Experimental Conditions for Reductive Desulfonylation

-

Reagents:

-

β-Sulfonyl carboxylic acid

-

Sodium amalgam (typically 5-6% Na)

-

Disodium hydrogen phosphate (Na₂HPO₄)

-

Methanol (MeOH) as the solvent

-

Procedure:

-

The β-sulfonyl carboxylic acid is dissolved in methanol.

-

Disodium hydrogen phosphate is added to buffer the solution.

-

Sodium amalgam is added portion-wise with vigorous stirring at room temperature or with cooling.

-

The reaction is monitored by a suitable method (e.g., TLC or LC-MS) until the starting material is consumed.

-

Upon completion, the mercury is carefully separated, and the reaction mixture is worked up, typically by acidification and extraction with an organic solvent.

Application in Drug Development

3-(Phenylsulfonyl)propionic acid serves as a precursor for the synthesis of various pharmacologically active molecules. Its chemical handles allow for the introduction of diverse functionalities. One notable area of application is in the synthesis of GABA (γ-aminobutyric acid) receptor antagonists.

Potential Precursor for Phaclofen Synthesis

Phaclofen, or 3-amino-2-(4-chlorophenyl)propylphosphonic acid, is a known GABA-B receptor antagonist. While a direct synthesis from 3-(phenylsulfonyl)propionic acid is not explicitly detailed in the available literature, the structural similarity suggests its potential as a starting material. A plausible synthetic route would involve the conversion of the carboxylic acid to an amine and the phenylsulfonyl group to a phosphonic acid, along with chlorination of the phenyl ring.

Summary of Quantitative Data

Reaction Starting Materials Reagents and Conditions Product Yield (%) Purity (%) Reference Synthesis Benzenesulfonyl hydrazide, Acrylic acid H₂O, 120 °C, 24 h 3-(Phenylsulfonyl)propionic acid 83 - Synthesis Benzenesulfinic acid sodium salt, Maleic anhydride 1. H₂O, pH 8.5, 25-35 °C; 2. HCl, Heat 3-(Phenylsulfonyl)propionic acid 92 99.8 [3]

Conclusion

3-(Phenylsulfonyl)propionic acid is a valuable and versatile building block in organic synthesis. The reactivity conferred by the sulfonyl group, particularly the activation of the α-protons, enables a range of carbon-carbon bond-forming reactions. Furthermore, the ability to remove the sulfonyl group via reductive desulfonylation enhances its synthetic utility. These properties make it an attractive starting material for the synthesis of complex organic molecules, including those with potential applications in drug discovery and development. This guide has provided a detailed overview of its synthesis and key reactions, complete with experimental protocols, to aid researchers in harnessing the synthetic potential of this compound. Further exploration of its applications, particularly in the synthesis of specific drug candidates, is a promising area for future research.

References

Stability and storage conditions for 3-(Phenylsulfonyl)propionic acid

An In-Depth Technical Guide to the Stability and Storage of 3-(Phenylsulfonyl)propionic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-(Phenylsulfonyl)propionic acid. The information herein is intended to support researchers, scientists, and drug development professionals in maintaining the integrity and purity of this compound for use in chemical synthesis and other research applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-(Phenylsulfonyl)propionic acid is presented in Table 1. Understanding these properties is fundamental to developing appropriate storage and handling protocols.

Table 1: Physicochemical Properties of 3-(Phenylsulfonyl)propionic acid

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀O₄S | [1][2] |

| Molecular Weight | 214.24 g/mol | [1][2] |

| CAS Number | 10154-71-9 | [1][2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 128-130 °C | [1][3] |

| Boiling Point | 458.9 °C at 760 mmHg (Predicted) | [1][3] |

| Solubility | Soluble in methanol (25 mg/mL, clear, colorless) | [1][3] |

| pKa | 3.85 ± 0.10 (Predicted) | [1] |

| Storage Class | 11 - Combustible Solids |

Recommended Storage and Handling

Based on available data, the following conditions are recommended for the storage of 3-(Phenylsulfonyl)propionic acid to ensure its stability and prevent degradation.

Table 2: Recommended Storage and Handling Conditions

| Condition | Recommendation | Rationale | Reference(s) |

| Temperature | Room Temperature | To prevent thermal degradation. | [1][2][3] |

| Atmosphere | Sealed in a dry environment | The compound is a solid and should be protected from moisture to prevent potential hydrolysis of the carboxylic acid group and physical changes. | [1][3] |

| Light | Store in a light-resistant container | While specific photostability data is unavailable, it is good practice to protect from light to prevent potential photolytic degradation. | [4][5] |

| Incompatibilities | Strong oxidizing agents, strong acids, strong bases | To avoid chemical reactions that could degrade the compound. | [6] |

Stability Profile and Potential Degradation Pathways

While specific stability studies on 3-(Phenylsulfonyl)propionic acid are not extensively published, an understanding of its functional groups (a carboxylic acid and a sulfone) allows for the prediction of potential degradation pathways. Forced degradation studies are essential to identify the intrinsic stability of the molecule.[7][8]

A logical workflow for conducting a comprehensive stability assessment is outlined in the diagram below.

References

- 1. lookchem.com [lookchem.com]

- 2. chemscene.com [chemscene.com]

- 3. 3-(PHENYLSULFONYL)PROPIONIC ACID | 10154-71-9 [chemicalbook.com]

- 4. database.ich.org [database.ich.org]

- 5. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 7. pharmasm.com [pharmasm.com]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

An In-depth Technical Guide to 3-(Phenylsulfonyl)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(Phenylsulfonyl)propionic acid, alongside a detailed experimental protocol for its synthesis. This document is intended to serve as a valuable resource for professionals engaged in chemical research and drug development.

Core Compound Data

3-(Phenylsulfonyl)propionic acid is a chemical compound utilized as an intermediate in organic synthesis, particularly in the creation of pharmaceuticals and agrochemicals.[1][2] Its structure, incorporating both a carboxylic acid and a sulfone functional group, makes it a versatile building block for more complex molecules.[1]

Table 1: Physicochemical Properties of 3-(Phenylsulfonyl)propionic Acid

| Property | Value | References |

| Molecular Weight | 214.24 g/mol | [1][2][3][4][5][6][7] |

| Molecular Formula | C₉H₁₀O₄S | [1][3][5][6][7] |

| Linear Formula | C₆H₅SO₂CH₂CH₂CO₂H | [2][4] |

| CAS Number | 10154-71-9 | [3][4] |

| Appearance | Solid | [2][4] |

| Melting Point | 128-130 °C | [1][4][6] |

| Solubility | Soluble in methanol (25 mg/mL) | [4][6] |

| Density | 1.348 g/cm³ | [6] |

| Boiling Point | 458.9 °C at 760 mmHg | [6] |

| Flash Point | 231.4 °C | [6] |

Experimental Protocols

A key application of 3-(Phenylsulfonyl)propionic acid lies in its role as a synthetic intermediate.[1][2] Below is a detailed protocol for its synthesis.

Synthesis of 3-(Phenylsulfonyl)propionic Acid from Benzenesulfonylhydrazide and Acrylic Acid [7]

This method outlines the reaction of benzenesulfonylhydrazide with acrylic acid in an aqueous medium to yield 3-(phenylsulfonyl)propionic acid.

Materials:

-

Benzenesulfonylhydrazide

-

Acrylic acid

-

Water

-

1 mol/L Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Saturated brine solution

-

Anhydrous sodium sulfate

Equipment:

-

38mL thick-wall pressure tube with a sealing plug and rubber gasket

-

Magnetic stirrer

-

Oil bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a 38mL thick-wall pressure tube, add benzenesulfonylhydrazide (2 mmol, 355.2 mg).

-

Add a solution of acrylic acid (3 mmol, 0.2 mL) to the tube.

-

Add 4 mL of water and a magnetic stir bar.

-

Ensure the rubber gasket of the sealing plug is intact and tighten the screws of the sealed tube.

-

Reaction: Heat the sealed tube in an oil bath at 120 °C for 24 hours with stirring.

-

Work-up: After the reaction, stop heating and allow the tube to cool to room temperature naturally.

-

Slowly unscrew the plug to release any pressure.

-

Adjust the pH of the solution to 6 using 1 mol/L HCl.

-

Extraction: Extract the aqueous solution with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic phases and wash with saturated brine solution.

-

Drying and Isolation: Collect the organic phase and dry it over anhydrous sodium sulfate for 30 minutes.

-

Remove the solvent using a rotary evaporator to obtain 3-(benzenesulfonyl)propionic acid as a white crystalline powder.

Expected Yield: 361.3 mg (83%)

Experimental Workflow Visualization

The following diagram illustrates the workflow for the synthesis of 3-(Phenylsulfonyl)propionic acid as described in the protocol above.

Caption: Workflow for the synthesis of 3-(Phenylsulfonyl)propionic acid.

At present, the primary documented role of 3-(Phenylsulfonyl)propionic acid is as a chemical intermediate. Further research is required to elucidate any potential biological activities or involvement in cellular signaling pathways. The information and protocols provided herein are intended to facilitate such future investigations.

References

- 1. 3-(PHENYLSULFONYL)PROPIONIC ACID [myskinrecipes.com]

- 2. 3-(Phenylsulfonyl)propionic acid 99 10154-71-9 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. 3-(Phenylsulfonyl)propionic acid 99 10154-71-9 [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. lookchem.com [lookchem.com]

- 7. 3-(PHENYLSULFONYL)PROPIONIC ACID synthesis - chemicalbook [chemicalbook.com]

Synthesis of 3-(phenylsulfonyl)propionic acid from benzenesulfonylhydrazide and acrylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Phenylsulfonyl)propionic acid is a valuable intermediate in organic synthesis, finding applications in the development of pharmaceuticals and other bioactive molecules. Its structure, incorporating both a sulfone group and a carboxylic acid moiety, allows for diverse chemical modifications, making it a versatile building block. This technical guide provides a comprehensive overview of a direct synthetic route to 3-(phenylsulfonyl)propionic acid from benzenesulfonylhydrazide and acrylic acid. Alternative synthetic approaches are also briefly discussed to provide a broader context for researchers.

Synthesis from Benzenesulfonylhydrazide and Acrylic Acid

A direct and efficient method for the preparation of 3-(phenylsulfonyl)propionic acid involves the reaction of benzenesulfonylhydrazide with acrylic acid in water. This one-pot synthesis proceeds under elevated temperature and pressure, yielding the desired product in high purity.

Reaction Scheme:

Experimental Protocol

The following protocol is based on established laboratory procedures for the synthesis of 3-(phenylsulfonyl)propionic acid[1]:

Materials:

-

Benzenesulfonylhydrazide

-

Acrylic acid

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Thick-walled pressure tube with a sealing plug and rubber gasket

-

Magnetic stirrer and stir bar

-

Oil bath for heating

-

Standard laboratory glassware (beakers, separatory funnel, Erlenmeyer flask)

-

Rotary evaporator

Procedure:

-

To a 38 mL thick-walled pressure tube, add benzenesulfonylhydrazide (2 mmol, 355.2 mg).

-

Add a solution of acrylic acid (3 mmol, 0.2 mL) to the pressure tube.

-

Add 4 mL of water and a suitable magnetic stir bar.

-

Ensure the rubber gasket of the sealing plug is intact and securely tighten the screw cap of the sealed tube.

-

Place the pressure tube in an oil bath and heat the reaction mixture to 120 °C for 24 hours with stirring.

-

After 24 hours, stop heating and allow the reaction mixture to cool to room temperature naturally.

-

Slowly and carefully unscrew the plug to release any internal pressure.

-

Adjust the pH of the solution to 6 using 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic phases and wash with saturated brine solution.

-

Collect the organic phase and dry it over anhydrous sodium sulfate for 30 minutes.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

The resulting white crystalline powder is 3-(phenylsulfonyl)propionic acid.

Quantitative Data

| Parameter | Value | Reference |

| Reactants | ||

| Benzenesulfonylhydrazide | 2 mmol (355.2 mg) | [1] |

| Acrylic Acid | 3 mmol (0.2 mL) | [1] |

| Reaction Conditions | ||

| Solvent | Water (4 mL) | [1] |

| Temperature | 120 °C | [1] |

| Time | 24 hours | [1] |

| Product | ||

| Product Name | 3-(Phenylsulfonyl)propionic acid | [1] |

| CAS Number | 10154-71-9 | [2] |

| Molecular Formula | C₉H₁₀O₄S | [2] |

| Molecular Weight | 214.24 g/mol | [2] |

| Appearance | White crystal powder | [1] |

| Yield | 361.3 mg (83%) | [1] |

| Melting Point | 128-130 °C (lit.) | [2][3][4] |

Alternative Synthetic Routes

While the reaction between benzenesulfonylhydrazide and acrylic acid provides a direct pathway, other methods for the synthesis of 3-(phenylsulfonyl)propionic acid have been reported. One notable alternative involves the reaction of a benzenesulfinic acid salt with maleic anhydride[5]. This two-step process first forms 2-benzenesulfonyl succinic acid, which is then decarboxylated to yield the final product[5]. Other precursors mentioned in the literature include 3-chloropropionic acid sodium salt and 3-phenylthiopropionitrile[2].

Experimental Workflow

The following diagram illustrates the key stages of the synthesis of 3-(phenylsulfonyl)propionic acid from benzenesulfonylhydrazide and acrylic acid.

Caption: Workflow for the synthesis of 3-(phenylsulfonyl)propionic acid.

Conclusion

This technical guide has detailed a robust and high-yielding protocol for the synthesis of 3-(phenylsulfonyl)propionic acid from readily available starting materials. The provided experimental details and quantitative data offer a solid foundation for researchers to replicate and potentially scale this synthesis. The inclusion of an alternative synthetic route and a clear visual workflow further enhances the utility of this guide for professionals in the fields of chemical research and drug development.

References

- 1. 3-(PHENYLSULFONYL)PROPIONIC ACID synthesis - chemicalbook [chemicalbook.com]

- 2. 3-(PHENYLSULFONYL)PROPIONIC ACID | 10154-71-9 [chemicalbook.com]

- 3. 3-(苯磺酰)丙酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3-(PHENYLSULFONYL)PROPIONIC ACID [myskinrecipes.com]

- 5. CN109912470A - A kind of synthetic method of 3- (benzene sulfonyl) propionic acid - Google Patents [patents.google.com]

An In-depth Technical Guide on 3-(Phenylsulfonyl)propionic Acid and Related Compounds

This technical guide provides a comprehensive overview of 3-(phenylsulfonyl)propionic acid, including its chemical properties, synthesis protocols, and its role as a versatile building block in the development of new chemical entities. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Compound Identification and Properties

The primary compound of interest is 3-(phenylsulfonyl)propionic acid . Its IUPAC name is 3-phenylsulfonylpropanoic acid [1].

Physicochemical and Spectroscopic Data

Quantitative data for 3-(phenylsulfonyl)propionic acid are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of 3-(Phenylsulfonyl)propanoic Acid

| Property | Value | Source(s) |

| CAS Number | 10154-71-9 | [1][2] |

| Molecular Formula | C₉H₁₀O₄S | [1][2] |

| Molecular Weight | 214.24 g/mol | [2][3] |

| Melting Point | 128-130 °C | [3] |

| Boiling Point | 458.9 ± 37.0 °C (Predicted) | [3][4] |

| Density | 1.348 ± 0.06 g/cm³ (Predicted) | [3][4] |

| pKa | 3.85 ± 0.10 (Predicted) | [3][4] |

| Solubility | Soluble in methanol (25 mg/mL) | [3] |

| Appearance | White to off-white solid | [3] |

Table 2: Spectroscopic Data Availability for 3-(Phenylsulfonyl)propanoic Acid

| Spectrum Type | Availability | Source(s) |

| ¹H NMR | Available | [5] |

| ¹³C NMR | Available | [5] |

| FTIR | Available | [6] |

| Raman | Available | [6] |

| Mass Spectrometry (MS) | Available (GC-MS) | [6] |

| UV-Vis | Available |

Chemical Structure

The following diagram illustrates the chemical structure of 3-(phenylsulfonyl)propanoic acid.

Experimental Protocols: Synthesis

3-(Phenylsulfonyl)propanoic acid is a valuable synthetic intermediate.[7] Several methods for its preparation have been documented. Two common synthetic routes are detailed below.

Synthesis from Benzenesulfonyl Hydrazide and Acrylic Acid

This method involves the reaction of benzenesulfonyl hydrazide with acrylic acid in water at elevated temperatures.[2][8]

Protocol:

-

To a thick-walled pressure tube (38 mL), add benzenesulfonylhydrazide (2 mmol, 355.2 mg).

-

Add a solution of acrylic acid (3 mmol, 0.2 mL) and 4 mL of water.

-

Add a magnetic stir bar and ensure the rubber gasket of the sealing plug is intact.

-

Tighten the screws of the sealed tube and heat the reaction in an oil bath at 120 °C for 24 hours.

-

After the reaction period, stop heating and allow the mixture to cool to room temperature.

-

Slowly unscrew the plug to release any pressure.

-

Adjust the pH of the solution to 6 using 1 mol/L HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic phases and wash with saturated brine.

-

Dry the organic phase over anhydrous sodium sulfate for 30 minutes.

-

Remove the solvent under reduced pressure to yield 3-phenylsulfonylpropanoic acid as a white crystalline powder.[2]

Synthesis from Benzenesulfinic Acid Sodium Salt and Maleic Anhydride

Another documented synthetic route involves a two-step process starting from benzenesulfinic acid sodium salt and maleic anhydride.[8][9]

Protocol:

-

Step 1: Addition Reaction: In an aqueous phase, react benzenesulfinic acid sodium salt dihydrate with maleic anhydride. The reaction is typically performed at a temperature of 15-65 °C and a pH of 7-10 to form 2-benzenesulfonyl succinic acid.[9]

-

Step 2: Decarboxylation: The resulting 2-benzenesulfonyl succinic acid is then heated in an aqueous phase. This heating step induces decarboxylation, yielding the final product, 3-(phenylsulfonyl)propanoic acid.[8][9] The reaction temperature for this step is typically between 60-105 °C at a pH of 1-4.[9]

Related Compounds and Derivatives

The presence of both a carboxylic acid and a sulfonyl group allows for a wide range of chemical transformations, making 3-(phenylsulfonyl)propanoic acid a versatile building block.[8] The carboxylic acid can be readily converted into esters, amides, and other derivatives.[7]

Examples of downstream products and derivatives include:

-

Esters: such as 3-(phenylsulfonyl)propanoic acid methyl ester.[4]

-

Amides: such as N-phenyl-3-(phenylsulfonyl)propanamide and other N-substituted derivatives (e.g., N-(4-chlorophenyl), N-(4-methylphenyl), N-(4-methoxyphenyl)).[4]

-

Acid Chlorides: such as 3-(benzenesulphonyl)propionyl chloride.[4]

Applications in Drug Development and Biological Activity

While 3-(phenylsulfonyl)propionic acid itself is primarily used as a chemical intermediate, its derivatives are of significant interest in medicinal chemistry.[4][7]

-

Bioactive Molecules: It is commonly employed in the synthesis of bioactive molecules, including potential anti-inflammatory agents and enzyme inhibitors.[7]

-

Propanoic Acid Derivatives: The broader class of aryl propionic acid derivatives is well-known for its wide range of biological activities, including anti-inflammatory, analgesic, anti-bacterial, and anti-cancer properties.[10] For instance, derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have demonstrated antimicrobial activity against Candida albicans, Escherichia coli, and Staphylococcus aureus.[11] Similarly, certain 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acid derivatives have shown promising antibacterial activity.[12]

The logical relationship for its use in synthesis is outlined below.

References

- 1. pschemicals.com [pschemicals.com]

- 2. 3-(PHENYLSULFONYL)PROPIONIC ACID synthesis - chemicalbook [chemicalbook.com]

- 3. 3-(PHENYLSULFONYL)PROPIONIC ACID | 10154-71-9 [chemicalbook.com]

- 4. Cas 10154-71-9,3-(PHENYLSULFONYL)PROPIONIC ACID | lookchem [lookchem.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 3-(PHENYLSULFONYL)PROPIONIC ACID [myskinrecipes.com]

- 8. 3-(Phenylsulfonyl)propanoic acid | 10154-71-9 | Benchchem [benchchem.com]

- 9. CN109912470A - A kind of synthetic method of 3- (benzene sulfonyl) propionic acid - Google Patents [patents.google.com]

- 10. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Availability and Technical Profile of 3-(Phenylsulfonyl)propionic Acid for Research Applications

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Phenylsulfonyl)propionic acid, a sulfone-containing carboxylic acid, is a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. Its structural features, combining a flexible propionic acid chain with a rigid phenylsulfonyl group, make it an attractive scaffold for creating molecules with diverse biological activities. This technical guide provides a comprehensive overview of the commercial availability of 3-(Phenylsulfonyl)propionic acid for research purposes, its key physicochemical properties, detailed synthesis protocols, and potential biological applications, including a proposed signaling pathway based on related compounds.

Commercial Suppliers and Physicochemical Data

3-(Phenylsulfonyl)propionic acid is readily available from a variety of commercial suppliers, ensuring its accessibility for research and development. The purity and specifications may vary between suppliers, and it is recommended to consult the certificate of analysis for lot-specific data. A summary of key data from prominent suppliers is presented below.

| Property | Value | Supplier Examples |

| CAS Number | 10154-71-9 | Santa Cruz Biotechnology, Sigma-Aldrich, ChemScene |

| Molecular Formula | C₉H₁₀O₄S | Santa Cruz Biotechnology, Sigma-Aldrich, ChemScene |

| Molecular Weight | 214.24 g/mol | Santa Cruz Biotechnology, Sigma-Aldrich, ChemScene |

| Purity | ≥96% to 99% | ChemScene (≥96%), MySkinRecipes (98%), Sigma-Aldrich (99%) |

| Melting Point | 128-130 °C | Sigma-Aldrich, MySkinRecipes |

| Appearance | White to off-white solid | ChemicalBook |

| Solubility | Soluble in methanol (25 mg/mL) | Sigma-Aldrich |

| Storage | Room temperature, in a dry and sealed container | MySkinRecipes, ChemScene |

Experimental Protocols

While 3-(Phenylsulfonyl)propionic acid is primarily utilized as a synthetic intermediate, its potential for direct biological activity is an area of growing interest. Below are detailed protocols for its synthesis and suggested general protocols for evaluating its biological effects.

Synthesis of 3-(Phenylsulfonyl)propionic Acid

Two common synthetic routes for 3-(Phenylsulfonyl)propionic acid are outlined below.

Method 1: From Acrylic Acid and Benzenesulfonyl Hydrazide [1]

-

Reaction Setup: In a 38 mL thick-walled pressure tube, add benzenesulfonyl hydrazide (2 mmol, 355.2 mg).

-

Addition of Reagents: Add a solution of acrylic acid (3 mmol, 0.2 mL) and 4 mL of water to the pressure tube. Place a suitable magnetic stir bar in the tube.

-

Sealing and Reaction: Ensure the rubber gasket of the sealing plug is intact and tighten the screws of the sealed tube. Heat the reaction mixture in an oil bath at 120 °C for 24 hours with stirring.

-

Work-up: After 24 hours, stop heating and allow the tube to cool to room temperature naturally. Slowly unscrew the plug to release any pressure.

-

pH Adjustment and Extraction: Adjust the pH of the solution to 6 using 1 mol/L HCl. Extract the aqueous solution with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic phases and wash with saturated brine. Collect the organic phase and dry it over anhydrous sodium sulfate for 30 minutes.

-

Isolation: Remove the solvent by rotary evaporation to yield 3-(phenylsulfonyl)propionic acid as a white crystalline powder. The reported yield for this method is approximately 83%.

Method 2: From Sodium Benzenesulfinate and Maleic Anhydride [2]

-

Reaction Setup: In a 500 mL reaction flask, add maleic anhydride (10.9 g) and 200 mL of water.

-

Addition of Reagents: With stirring, add sodium benzenesulfinate (21 g).

-